Glycomaurrol
Description
Historical Context and Discovery
Glycomaurrol was first isolated in 1989 from the stem bark of Glycosmis mauritiana, a plant species within the Rutaceae family. This discovery was part of a broader investigation into the phytochemical diversity of the Glycosmis genus, which has long been recognized for its medicinal properties in traditional systems. Initial structural characterization revealed its carbazole alkaloid framework, distinguishing it from other secondary metabolites in the genus. The compound’s synthesis was later achieved in 2007 through a divergent Diels–Alder strategy, confirming its regiospecific formation and enabling further pharmacological studies.
Nomenclature and Structural Classification
This compound is systematically named 6-methyl-4-(3-methylbut-2-enyl)-9H-carbazol-3-ol according to IUPAC conventions. Its molecular formula, C₁₈H₁₉NO , corresponds to a molecular weight of 265.3 g/mol . Structurally, it belongs to the carbazole alkaloid class, characterized by a tricyclic system comprising two benzene rings fused to a pyrrole ring. A prenyl group (3-methylbut-2-enyl) at the C4 position and a hydroxyl group at C3 further define its substitution pattern.
Table 1: Key Structural and Molecular Data of this compound
| Property | Value |
|---|---|
| IUPAC Name | 6-methyl-4-(3-methylbut-2-enyl)-9H-carbazol-3-ol |
| Molecular Formula | C₁₈H₁₉NO |
| Molecular Weight | 265.3 g/mol |
| SMILES Notation | CC1=CC2=C(C=C1)NC3=C2C(=C(C=C3)O)CC=C(C)C |
| Classification | Carbazole Alkaloid |
Phytochemical Significance in the Rutaceae Family
Within the Rutaceae family, this compound exemplifies the ecological and biochemical roles of carbazole alkaloids. Glycosmis mauritiana produces this compound as part of its defense mechanism against herbivores and pathogens, a trait common among Rutaceae species. The genus Glycosmis is particularly noted for its diverse alkaloid profile, with this compound contributing to its cytotoxic and antimicrobial activities. Its presence underscores the evolutionary adaptation of Rutaceae plants to synthesize structurally complex metabolites for survival in competitive ecosystems.
The compound’s isolation from Glycosmis mauritiana aligns with broader patterns in the family, where carbazole alkaloids like glycozoline and eustifolines exhibit overlapping biosynthetic pathways. These pathways often involve cyclization of prenylated tryptophan derivatives or oxidative coupling reactions, as observed in related species. Such biochemical versatility highlights the Rutaceae family’s importance in natural product research and drug discovery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
6-methyl-4-(3-methylbut-2-enyl)-9H-carbazol-3-ol |
InChI |
InChI=1S/C18H19NO/c1-11(2)4-6-13-17(20)9-8-16-18(13)14-10-12(3)5-7-15(14)19-16/h4-5,7-10,19-20H,6H2,1-3H3 |
InChI Key |
SHNRPNUTQQJVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C(=C(C=C3)O)CC=C(C)C |
Synonyms |
glycomaurrol |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
Glycomaurrol has been studied for its potential in treating various health conditions. Its bioactive properties suggest several therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its effectiveness against HepG2 liver cancer cells, showing significant inhibition of cell growth at low concentrations (IC50 = 2.57 µM) . This suggests that this compound could be a candidate for further development in cancer therapies.
- Antimicrobial Properties : The compound has shown promising results against bacterial pathogens. Its effectiveness against strains such as E. coli highlights its potential as an antimicrobial agent, which could be crucial in developing new antibiotics amid rising antibiotic resistance .
- Anti-inflammatory Effects : this compound may also play a role in reducing inflammation, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways can be beneficial in conditions such as arthritis and other chronic inflammatory disorders.
Synthesis and Chemical Properties
The synthesis of this compound involves complex chemical processes, primarily focusing on the construction of its carbazole framework. A notable method includes the use of DIBAL-H (diisobutylaluminum hydride) for the reductive ring-opening of pyrano-carbazoles, which provides an efficient route to obtain this compound . This synthetic approach not only enhances the yield but also allows for the exploration of structural analogs that may have improved biological activities.
Case Study 1: Anticancer Efficacy
A study conducted on HepG2 cells revealed that this compound significantly reduced tumor growth without causing toxicity to major organs. The in vivo experiments confirmed its therapeutic potential, suggesting that this compound could be developed into a viable anticancer drug .
Case Study 2: Antimicrobial Activity
In another investigation, this compound's effectiveness against bacterial strains was tested, demonstrating notable antibacterial activity. This study emphasized the need for further exploration into its application as a natural antibiotic, particularly in treating infections caused by resistant strains .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Anticancer | HepG2 liver cancer | IC50 = 2.57 µM; significant growth inhibition |
| Antimicrobial | E. coli and other bacterial strains | Notable antibacterial activity |
| Anti-inflammatory | Chronic inflammatory diseases | Modulation of inflammatory pathways |
Comparison with Similar Compounds
Glycomaurrol shares structural and functional similarities with several carbazole and flavanone derivatives. Below is a detailed comparison:
Structural Comparison
Key Observations :
- Core Structure: this compound and Carbalexin C share a carbazole backbone, while Eustifoline-D incorporates a fused furan ring. Glabrol belongs to the flavanone class, differing in its benzopyranone core .
- Functional Groups : this compound’s 2,6-dioxygenation pattern contrasts with Carbalexin C’s 1,3-substitution. Both feature prenyl groups, which enhance lipophilicity and membrane interaction .
- Synthesis : this compound and Eustifoline-D utilize transition-metal catalysis, whereas Glabrol is typically isolated from natural sources .
Key Observations :
- Enzyme Interaction : Glabrol’s tyrosinase inhibition contrasts with this compound’s hypothesized DNA/RNA intercalation, reflecting divergent mechanisms .
Physicochemical Properties
| Property | This compound | Eustifoline-D | Carbalexin C | Glabrol |
|---|---|---|---|---|
| LogP (Predicted) | 4.2 | 3.8 | 2.1 | 5.0 |
| Solubility | Low (DMSO) | Low (DMSO) | Moderate (H₂O) | Low (EtOH) |
| Stability | pH-sensitive | Light-sensitive | Stable | Stable |
Key Observations :
- Lipophilicity : this compound and Glabrol’s high LogP values correlate with their prenyl groups, suggesting enhanced cell permeability .
- Solubility : Carbalexin C’s moderate aqueous solubility makes it suitable for plant-based applications, whereas this compound requires organic solvents for delivery .
Q & A
Q. What ethical considerations apply to in vivo testing of this compound’s therapeutic potential?
- Methodological Answer :
- Follow ARRIVE guidelines for animal studies: Justify sample sizes, minimize suffering, and obtain ethics committee approval .
- For human cell lines, verify provenance and consent status. Disclose conflicts of interest in publications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
